

# (R)-Tert-leucinol molecular weight and formula

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## Compound of Interest

Compound Name: (R)-Tert-leucinol

Cat. No.: B053256

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## Technical Guide: (R)-tert-Leucinol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties and relevant experimental protocols for **(R)-tert-leucinol**, a valuable chiral building block in pharmaceutical and organic synthesis.

## Core Physicochemical Data

**(R)-tert-leucinol**, systematically named (2R)-2-amino-3,3-dimethylbutan-1-ol, is a chiral amino alcohol. Its key quantitative properties are summarized below for easy reference.

| Property          | Value  | Citations   |
|-------------------|--|---|
| Molecular Formula | C <sub>6</sub> H <sub>15</sub> NO                    | <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>                     |
| Molecular Weight  | 117.19 g/mol   | <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[4]</a> <a href="#">[5]</a> |
| CAS Number        | 112245-09-7  | <a href="#">[2]</a> <a href="#">[4]</a>   |
| IUPAC Name        | (2R)-2-amino-3,3-dimethylbutan-1-ol                  | <a href="#">[3]</a>   |
| Appearance        | Colorless liquid or low melting solid                | <a href="#">[3]</a>   |
| Melting Point     | 30-33 °C   | <a href="#">[4]</a>   |
| Boiling Point     | 70 °C at 0.4 mmHg                                    | <a href="#">[4]</a>   |
| Density           | 0.9 g/mL at 25 °C                                    | <a href="#">[4]</a>   |
| Optical Activity  | $[\alpha]_{D}^{20} -37^{\circ}$ (c = 1.5 in ethanol) | <a href="#">[4]</a>   |

## Experimental Protocols

Detailed methodologies for the preparation and chiral analysis of **(R)-tert-leucinol** are crucial for its application in research and development.

### Protocol 1: Preparation via Classical Resolution of Racemic tert-Leucinol

This protocol outlines a method for the enantioselective separation of **(R)-tert-leucinol** from a racemic mixture through diastereomeric salt formation with an optically active acid.

Materials:

- Racemic (RS)-tert-leucinol
- Optically active resolving agent (e.g., N-(2-naphthoyl)-(S)-tert-leucine)
- Solvent (e.g., isopropanol)

- Aqueous acid (e.g., HCl)
- Aqueous base (e.g., NaOH)
- Organic solvent for extraction (e.g., toluene)
- Celite

**Procedure:**

- Dissolution: Dissolve racemic (RS)-tert-leucinol and 0.5 equivalents of the optically active acid in a suitable solvent, such as isopropanol, with heating.
- Crystallization: Cool the mixture with stirring. The salt of one of the diastereomeric pairs will preferentially crystallize out of the solution.
- Isolation of Diastereomeric Salt: Collect the crystallized salt by filtration.
- Liberation of the Enantiomer: The desired optically active tert-leucinol can be isolated from the crystallized salt. This typically involves dissolving the salt in an aqueous solution and adjusting the pH to liberate the free amino alcohol.
- Extraction: Extract the liberated enantiomer with an organic solvent.
- Purification: The organic phases are combined, treated with a drying agent if necessary, filtered, and the solvent is evaporated in *vacuo* to yield the enriched **(R)-tert-leucinol**. Further purification can be achieved by distillation.

## Protocol 2: Chiral Purity Analysis by HPLC

This protocol describes a general approach for determining the enantiomeric purity of tert-leucinol using High-Performance Liquid Chromatography (HPLC) after derivatization.

**Materials:**

- **(R)-tert-leucinol** sample
- Chiral derivatizing agent (e.g., Marfey's reagent, FDAA)

- Buffer solution (e.g., 1 M sodium bicarbonate)
- Quenching solution (e.g., 2 M HCl)
- HPLC grade solvents (e.g., acetonitrile, water with 0.1% TFA)
- C18 reversed-phase HPLC column

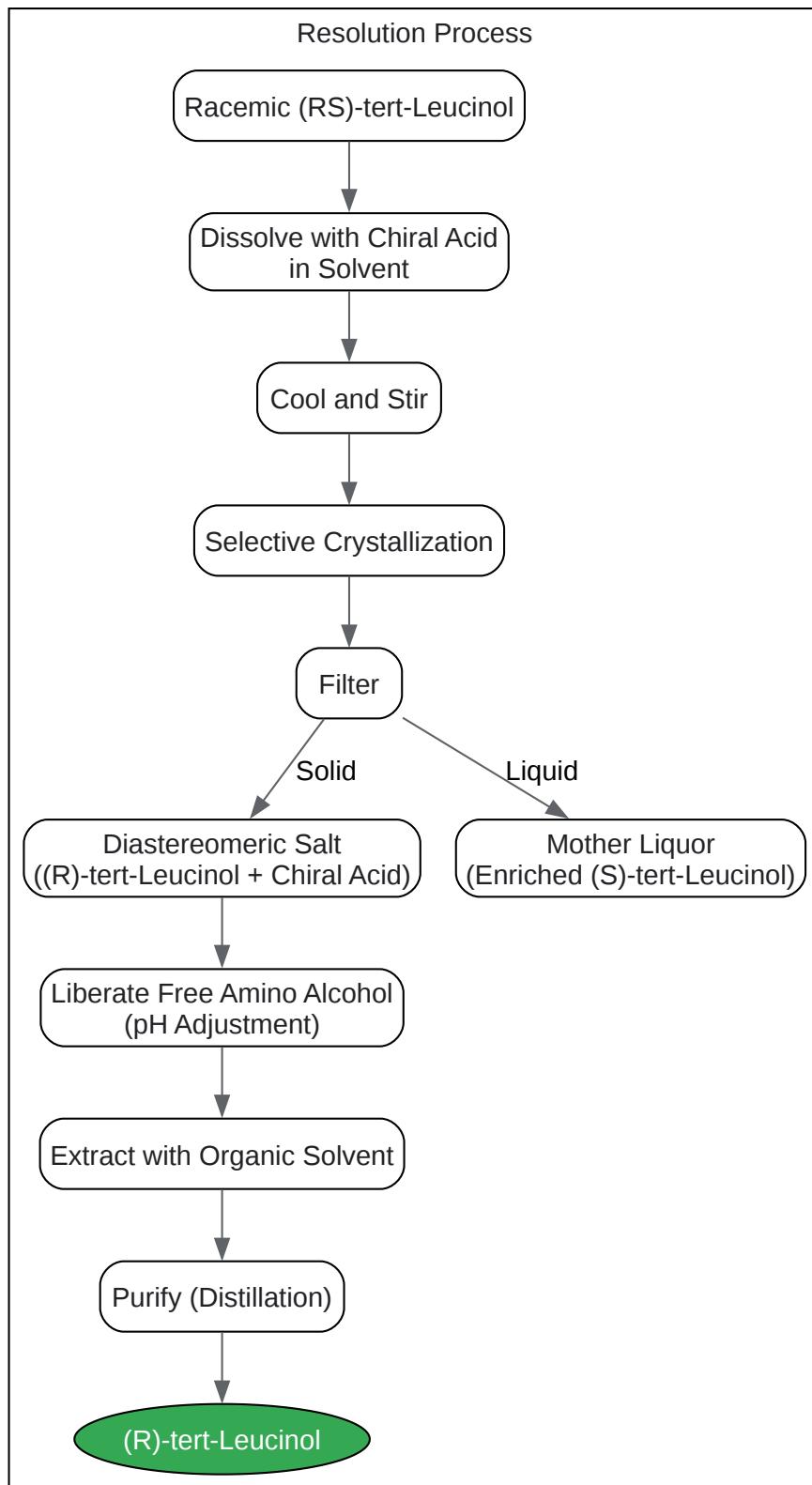
**Procedure:**

- Derivatization:
  - Dissolve a small amount of the tert-leucinol sample in a buffer solution.
  - Add a solution of the chiral derivatizing agent (e.g., 1% w/v FDAA in acetone).
  - Incubate the mixture to allow the reaction to complete (e.g., 40 °C for 1 hour).
  - Quench the reaction by adding an acid.
- Sample Preparation: Dilute the derivatized sample with the HPLC mobile phase.
- HPLC Analysis:
  - Inject the prepared sample into an HPLC system equipped with a C18 column.
  - Use a suitable mobile phase gradient (e.g., a linear gradient of acetonitrile in water with 0.1% TFA).
  - Set the detector to the appropriate wavelength for the derivatized product (e.g., 340 nm for FDAA derivatives).
- Data Analysis: The two diastereomeric derivatives will have different retention times, allowing for their separation and quantification to determine the enantiomeric excess (% ee) of the original sample.

## Visualizations

## Workflow for Classical Resolution of tert-Leucinol

The following diagram illustrates the key steps in the classical resolution process for obtaining enantiomerically enriched **(R)-tert-leucinol**.



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Caption: Workflow of the classical resolution of racemic tert-leucinol.

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